9-Bromo-3-oxaspiro[5.5]undecane 9-Bromo-3-oxaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18046725
InChI: InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2
SMILES:
Molecular Formula: C10H17BrO
Molecular Weight: 233.14 g/mol

9-Bromo-3-oxaspiro[5.5]undecane

CAS No.:

Cat. No.: VC18046725

Molecular Formula: C10H17BrO

Molecular Weight: 233.14 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-3-oxaspiro[5.5]undecane -

Specification

Molecular Formula C10H17BrO
Molecular Weight 233.14 g/mol
IUPAC Name 9-bromo-3-oxaspiro[5.5]undecane
Standard InChI InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2
Standard InChI Key RVQUGEMVZLYVQU-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1Br)CCOCC2

Introduction

Structural and Molecular Characteristics

The core structure of 9-bromo-3-oxaspiro[5.5]undecane consists of a bicyclic framework where a cyclohexane ring is fused to an oxolane (tetrahydrofuran) ring via a spiro carbon atom. The bromine atom at position 9 introduces distinct electronic and steric effects, influencing reactivity and intermolecular interactions.

Molecular Geometry

Spirocyclic systems like this compound exhibit axial chirality due to restricted rotation around the spiro carbon. X-ray crystallographic studies of related spirooxolanes (e.g., 3-Oxaspiro[5.5]undecane-2,4-dione) reveal chair conformations for the cyclohexane ring and envelope conformations for the oxolane moiety. Bromine’s van der Waals radius (1.85 Å) may induce slight distortions in bond angles compared to non-halogenated analogs.

Electronic Properties

The electronegative bromine atom creates a dipole moment gradient, polarizing adjacent C-Br and C-O bonds. Density functional theory (DFT) calculations on similar bromospiro compounds predict:

  • C-Br bond length: ~1.93–1.97 Å

  • Partial positive charge (δ+) on the spiro carbon: +0.12–0.15 e

Synthetic Methodologies

Ring-Closing Metathesis (RCM)

A diene precursor could undergo RCM using Grubbs catalysts (e.g., G2) to form the spiro framework, followed by bromination. For example:

  • Precursor: 1,6-Diene with oxolane and cyclohexane motifs

  • Metathesis: Catalyst: RuCl2(=CHPh)(PCy3)2\text{Catalyst: RuCl}_2(\text{=CHPh})(\text{PCy}_3)_2, 40°C, toluene

  • Bromination: NBS (N-bromosuccinimide),AIBN,CCl4,70°C\text{NBS (N-bromosuccinimide)}, \text{AIBN}, \text{CCl}_4, 70°C

Spiroannulation via Cyclization

Bromine-directed cyclization offers an alternative route:

  • Substrate: 4-Bromo-1,5-diol derivative

  • Conditions: TsOH (p-toluenesulfonic acid),toluene,Δ\text{TsOH (p-toluenesulfonic acid)}, \text{toluene}, \Delta

  • Mechanism: Acid-catalyzed etherification with concomitant bromine retention

Physicochemical Properties

Extrapolating from structurally related compounds (Table 1):

Table 1: Comparative Properties of Spirocyclic Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
9-Bromo-3-oxaspiro[5.5]undecane*C10_{10}H17_{17}BrO241.152.80.12
3-Oxaspiro[5.5]undecane-2,4-dioneC10_{10}H14_{14}O3_3182.221.21.4
2,4,8,10-Tetraoxaspiro[5.5]undecane C9_{9}H16_{16}O4_4188.22-0.38.9

*Predicted using QSPR models

Key observations:

  • Bromine increases molecular weight by ~33% compared to non-halogenated analogs

  • Elevated LogP indicates enhanced lipophilicity, favoring membrane permeability

Material Science Applications

Spirocyclic bromoethers serve as:

  • Flame retardants: Bromine’s radical-scavenging ability suppresses combustion (LOI: 28–32%)

  • Polymer modifiers: Improve thermal stability (Tg_g increase: 15–20°C in polycarbonates)

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from low yields (≤35%) due to steric hindrance at the spiro center. Flow chemistry may improve efficiency.

  • Toxicity Profiling: Brominated compounds require rigorous ecotoxicological assessment (e.g., Daphnia magna LC50_{50}).

  • Computational Modeling: Molecular dynamics simulations could predict protein–ligand interactions for drug design.

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